molecular formula C20H19N3O2 B1193854 TP-472

TP-472

货号: B1193854
分子量: 333.391
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TP-472 is a potent, cell-permeable small-molecule inhibitor that selectively targets the bromodomain-containing proteins BRD9 and BRD7 . It functions by antagonizing the interaction of these proteins with acetylated lysine residues on histones, thereby disrupting chromatin remodeling and gene transcription programs that are critical for cancer cell survival and proliferation . In preclinical research, this compound has demonstrated significant anti-proliferative effects across various cancer models. Studies have shown that this compound suppresses the growth of uterine leiomyosarcoma (uLMS) cells by inducing apoptosis and causing cell cycle arrest . Transcriptome analysis revealed that its mechanism involves the alteration of key oncogenic pathways, including KRAS signaling, MYC targets, and TNF-α signaling via NF-κB . Similarly, in melanoma research, this compound has been shown to block tumor growth by suppressing extracellular matrix (ECM)-mediated oncogenic signaling and upregulating pro-apoptotic genes . These findings highlight its value as a chemical probe for investigating the biological roles of the non-canonical BAF (ncBAF) chromatin remodeling complex in disease pathogenesis . Key Research Applications: Investigation of epigenetic mechanisms in cancer biology Study of the ncBAF complex in chromatin remodeling Exploration of novel therapeutic pathways in sarcomas, melanoma, and other cancers This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or human use.

属性

分子式

C20H19N3O2

分子量

333.391

IUPAC 名称

3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide

SMILES

O=C(NC1CC1)C2=CC=C(C)C(C3=C4N=CC=CN4C(C(C)=O)=C3)=C2

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

TP-472;  TP 472;  TP472.

产品来源

United States

Molecular Mechanism of Action of Tp 472

Target Engagement and Binding Affinity

TP-472 demonstrates potent binding to both BRD9 and BRD7 bromodomains. thesgc.orgcaymanchem.comrsc.orgtocris.com Binding affinity studies, such as isothermal titration calorimetry (ITC) and differential scanning fluorimetry (DSF), have been used to quantify these interactions. thesgc.orgcaymanchem.comrsc.orgtocris.comdgidb.orgresearchgate.net

This compound exhibits a dissociation constant (Kd) of 33 nM for BRD9 and 340 nM for BRD7 as determined by ITC. thesgc.orgcaymanchem.comrsc.orgtocris.com Cellular activity has also been demonstrated, with an EC50 of 320 nM in a BRD9 NanoBRET assay. thesgc.orgcaymanchem.comrsc.orgtocris.com

Specificity and Selectivity Profile for BRD7 and BRD9

This compound shows significant selectivity for BRD9 over most other bromodomain family members, with greater than 30-fold selectivity. thesgc.orgcaymanchem.comrsc.orgtocris.com However, its selectivity over the highly homologous BRD7 is less pronounced, with a Kd ratio of approximately 10-fold (BRD7 Kd / BRD9 Kd). thesgc.orgcaymanchem.comrsc.orgtocris.com This indicates that this compound functions as a dual BRD9/BRD7 inhibitor. thesgc.orgcaymanchem.comrsc.orgmdpi.comnih.govmedchemexpress.comresearchgate.netguidetoimmunopharmacology.orgmdpi.comnih.govchemicalprobes.orgnih.gov

While this compound is primarily characterized by its activity against BRD7 and BRD9, some off-target binding has been observed in broader screening assays. For instance, at a concentration of 10 µM, this compound showed some binding to the Benzodiazepine receptor (47%), PDE3A (h) (48%), and PDE4D2 (h) (28%). thesgc.org Additionally, this compound has been reported to have off-target inhibitory effects on the efflux transporter ABCG2. nih.govbiorxiv.org

Here is a summary of binding affinities:

TargetAssay MethodBinding Affinity (Kd)
BRD9ITC33 nM
BRD7ITC340 nM

Here is a summary of cellular activity:

TargetAssay MethodCellular Activity (EC50)
BRD9NanoBRET320 nM

Interaction with Bromodomain Pockets

Bromodomains recognize and bind to acetylated lysine (B10760008) residues, typically found on histone tails. encyclopedia.pub Structural studies, such as co-crystal structures, have been employed to understand how this compound interacts with the bromodomain pockets of BRD7 and BRD9. nih.govchemicalprobes.org These studies reveal that this compound binds within the acetyl-lysine binding site. nih.gov The interaction involves key hydrogen bonds with conserved asparagine residues within the bromodomain pocket, which are critical for recognizing the acetylated lysine mark. nih.gov this compound undergoes a significant shift towards the critical asparagine in the KAc site of BRD9, which likely strengthens hydrogen bonding and contributes to its increased selectivity for BRD9 compared to BRD7. nih.gov

Impact on Chromatin Remodeling Complexes

BRD9 and BRD7 are subunits of mammalian SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes. thesgc.orgmdpi.comnih.govnih.gov BRD9 is a component of the non-canonical BAF (ncBAF) complex, while BRD7 is a component of the polybromo-associated BAF (PBAF) complex. thesgc.orgmdpi.comnih.govnih.gov By inhibiting BRD7 and BRD9, this compound can modulate the function of these complexes. mdpi.com

SWI/SNF complexes are ATP-dependent enzymes that alter chromatin structure, thereby regulating gene expression, DNA replication, and repair. mdpi.comnih.govnih.gov Bromodomain-containing subunits like BRD7 and BRD9 are thought to help target SWI/SNF complexes to specific genomic locations by binding to acetylated histones. mdpi.com Inhibition of these bromodomains by this compound is proposed to disrupt the interaction of the respective SWI/SNF complexes with acetylated chromatin, potentially leading to their re-localization or altered function. mdpi.com

Modulation of SWI/SNF Complex Activity

Furthermore, inhibition of mSWI/SNF subunits, including through the use of this compound, has been shown to alter global protein synthesis. biorxiv.orgsemanticscholar.org Treatment with this compound decreased translation in HEK293T cells. biorxiv.orgsemanticscholar.org

Influence on Histone Acetylation Dynamics

While this compound directly inhibits proteins that read histone acetylation marks (BRD7 and BRD9), its action can indirectly influence histone acetylation dynamics. By altering the recruitment and function of SWI/SNF complexes, which interact with chromatin, this compound could potentially affect the activity or localization of histone acetyltransferases (HATs) and histone deacetylases (HDACs), the enzymes that add or remove acetyl groups from histones. encyclopedia.pub Transcriptomic analyses following this compound treatment have indicated alterations in pathways related to histone modifications. nih.govmdpi.com

Transcriptomic and Proteomic Alterations Induced by this compound

Treatment with this compound leads to significant changes in gene and protein expression profiles. nih.govresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net Transcriptome-wide mRNA sequencing has been performed to identify the genes affected by this compound treatment in various cell lines. nih.govresearchgate.netmdpi.comnih.govresearchgate.netresearchgate.net

In melanoma cells, treatment with this compound resulted in the downregulation of genes encoding various extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins. nih.govresearchgate.netmdpi.comnih.gov Reactome-based functional pathway analyses revealed that many of these downregulated ECM proteins are involved in interactions required for cancer cell growth and proliferation. nih.govresearchgate.netmdpi.comnih.gov this compound treatment also upregulated several pro-apoptotic genes. nih.govresearchgate.netmdpi.comnih.gov The magnitude of these changes was concentration-dependent. nih.gov

In uterine leiomyosarcoma (uLMS) cells, RNA-sequencing analysis showed that this compound treatment yielded a large number of differentially expressed genes, with both downregulated and upregulated genes. nih.govresearchgate.net Gene set enrichment analysis identified critical pathways altered by BRD9 inhibition, including interferon-alpha response, KRAS signaling, MYC targets, TNF-a signaling via NFkB, and MTORC1 signaling. nih.govresearchgate.net Analysis also suggested that this compound-induced BRD9 inhibition may alter the uLMS cell transcriptome by reprogramming the oncogenic epigenome and inducing miRNA-mediated gene regulation. nih.govresearchgate.net Specific gene expression changes observed in uLMS cells treated with this compound include a decrease in BCL-2 protein levels and a significant decrease in the expression of GLI1 and a marked reduction in GLI2 expression, suggesting inhibition of the Hedgehog pathway. nih.govmdpi.com

Here is a summary of transcriptomic changes observed in melanoma cells treated with this compound:

Gene CategoryEffect of this compound TreatmentExamples of Genes/Pathways Involved
Extracellular Matrix (ECM)DownregulationIntegrins, Collagens, Fibronectins, ECM organization
ApoptosisUpregulationPro-apoptotic genes, p53 pathway
OtherAltered ExpressionReactome-based functional pathways significantly altered

Here is a summary of transcriptomic changes observed in uLMS cells treated with this compound:

Gene Category/PathwayEffect of this compound Treatment
Differentially Expressed GenesSignificant changes (up and down)
Interferon-alpha responseAltered
KRAS signalingAltered
MYC targetsAltered
TNF-a signaling via NFkBAltered
MTORC1 signalingAltered
ApoptosisInduced
Cell CycleArrest
Hedgehog pathwayInhibited (decreased GLI1/GLI2)
Histone ModificationsAltered (suggested)
miRNA-mediated gene regulationInduced (suggested)
BCL-2 protein levelsDecreased

These transcriptomic and proteomic alterations underscore the downstream effects of inhibiting BRD7 and BRD9, influencing various cellular pathways involved in proliferation, survival, and the cellular microenvironment.

Regulation of Gene Expression Profiles (e.g., mRNA sequencing analysis)

Transcriptome-wide mRNA sequencing analysis has been instrumental in elucidating the impact of this compound on cellular gene expression. Studies in melanoma cells treated with this compound have shown significant alterations in gene expression profiles. For instance, treatment with this compound at concentrations of 5 µM and 10 µM for 24 hours resulted in the differential expression of a substantial number of genes. nih.gov Specifically, 932 genes were upregulated and 1063 genes were downregulated in melanoma cells treated with this compound. nih.gov The magnitude of these changes was observed to be concentration-dependent. nih.gov

A notable finding from these analyses is the downregulation of genes encoding various extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins, following this compound treatment in melanoma cells. medchemexpress.comnih.govresearchgate.netresearchgate.net Reactome-based functional pathway analyses have indicated that many of these downregulated ECM proteins are involved in interactions critical for cancer cell growth and proliferation. nih.govresearchgate.netresearchgate.net

In addition to downregulating ECM-related genes, this compound treatment has been shown to upregulate several pro-apoptotic genes in melanoma cells. medchemexpress.comnih.govresearchgate.net This suggests that this compound promotes cell death by influencing the expression of genes involved in apoptotic pathways. nih.govresearchgate.net Reactome-based functional pathway analysis revealed the upregulation of genes associated with the p53 pathway and apoptosis. nih.gov

Studies in uterine leiomyosarcoma (uLMS) cells have also demonstrated that this compound treatment leads to extensive changes in the transcriptome. RNA sequencing analysis of uLMS cells treated with this compound revealed 3583 differentially expressed genes, with 1741 downregulated and 1842 upregulated. nih.gov Bioinformatics analysis identified that this compound treatment significantly altered critical pathways, including interferon-alpha response, KRAS signaling, MYC targets, TNF-a signaling via NFkB, and MTORC1 signaling. nih.govresearchgate.net Gene set enrichment analysis also identified modules related to the cell cycle and apoptosis. nih.govresearchgate.net Furthermore, analysis suggested that this compound-induced BRD9 inhibition might reprogram the oncogenic epigenome and induce miRNA-mediated gene regulation. nih.govresearchgate.net

The following table summarizes the impact of this compound on gene expression in melanoma cells:

Treatment (A375 cells, 24h)Upregulated GenesDownregulated GenesKey Downregulated Gene CategoriesKey Upregulated Gene Categories
5 µM this compound9321063ECM proteins (integrins, collagens, fibronectins) medchemexpress.comnih.govPro-apoptotic genes medchemexpress.comnih.gov
10 µM this compound(Greater change than 5 µM) nih.gov(Greater change than 5 µM) nih.govECM proteins (integrins, collagens, fibronectins) medchemexpress.comnih.govPro-apoptotic genes medchemexpress.comnih.gov

Effects on Protein Levels and Post-Translational Modifications

Beyond transcriptional changes, this compound also influences protein levels. Studies have shown that BRD7 and BRD9 are overexpressed at the protein level in certain cancer types, such as melanoma. nih.govsemanticscholar.org Inhibition of these bromodomains by this compound can lead to downstream effects on the abundance of various proteins.

Immunoblotting experiments in melanoma cells treated with this compound have confirmed the downregulation of several ECM proteins at the protein level, consistent with the mRNA sequencing data. nih.gov Additionally, these studies have shown upregulation of pro-apoptosis genes at the protein level. nih.gov

In uLMS cells, this compound treatment has been shown to significantly decrease the protein levels of BCL-2, a protein that promotes cellular survival and inhibits apoptosis, in a dose-dependent manner. nih.gov This reduction in BCL-2 protein levels contributes to the induction of apoptosis observed with this compound treatment. nih.gov Furthermore, this compound treatment markedly decreased the expression of AKT and significantly decreased the expression of AKT2 in uLMS cells. nih.gov AKT is a key protein involved in cell survival and growth signaling pathways. nih.gov this compound also significantly decreased the expression of GLI1 and markedly reduced GLI2 expression in uLMS cells, suggesting inhibition of the Hedgehog pathway. nih.gov CDKN1A protein expression was also observed to be significantly higher in this compound-treated uLMS cells compared to controls. nih.gov

While the primary mechanism of this compound involves inhibiting BRD9/7, which are epigenetic regulators, the compound's influence on protein levels can also involve indirect effects on post-translational modifications (PTMs). PTMs are crucial for regulating protein function, stability, localization, and interactions. mdpi.comthermofisher.com Although direct evidence of this compound directly inducing or inhibiting specific PTMs on target proteins other than those related to its primary mechanism (like histone acetylation recognized by BRD9/7) is not explicitly detailed in the search results, the observed changes in protein levels of signaling molecules like AKT and BCL-2 could indirectly impact downstream PTMs regulated by these proteins or pathways. For example, AKT is known to phosphorylate numerous substrates, and a decrease in AKT levels could lead to reduced phosphorylation of its targets. nih.govmdpi.com Similarly, proteins involved in apoptosis regulation are subject to various PTMs that control their activity and stability. mdpi.com

The following table summarizes some observed effects of this compound on protein levels:

Cellular and Biochemical Effects of Tp 472

Effects on Cell Proliferation and Viability

Studies have demonstrated that TP-472 can significantly impact the proliferation and viability of cancer cells. nih.govresearchgate.net

Inhibition in Malignant Cell Lines (e.g., Melanoma, Uterine Leiomyosarcoma)

This compound has shown inhibitory effects on the growth of several malignant cell lines. In melanoma, this compound strongly inhibited the growth of BRAF mutant melanoma cell lines in both short- and long-term survival assays mdpi.commedchemexpress.comnih.gov. Specifically, it effectively inhibited the growth of BRAF mutant melanoma cell lines at concentrations of 5 and 10 µM medchemexpress.com. Long-term survival of multiple melanoma cell lines (M14, SKMEL-28, A375, and A2058) was also strongly inhibited by this compound at these concentrations medchemexpress.com. Studies using soft agar (B569324) assays confirmed that this compound significantly inhibited the growth of A375 melanoma cells in a concentration-dependent manner mdpi.comresearchgate.net.

In uterine leiomyosarcoma (uLMS), this compound has been shown to suppress cell proliferation. mdpi.comnih.govnih.gov Prolonged treatment (48 hours) with this compound exhibited a dose-dependent inhibitory effect on the proliferation of SK-UT-1 and MES-SA uLMS cell lines. mdpi.comnih.gov

Concentration-Dependent Growth Modulation

The inhibitory effects of this compound on cell growth are concentration-dependent. In melanoma cells, this compound effectively inhibits growth at concentrations of 5 and 10 µM medchemexpress.com. The inhibition of A375 melanoma cell growth in soft agar was also observed to be concentration-dependent. mdpi.comresearchgate.net Similarly, in uLMS cells, a dose-dependent inhibitory effect on proliferation was noted after 48 hours of treatment with this compound at dose ranges from 1–25 µM. mdpi.comnih.gov

Induction of Apoptosis and Cell Cycle Arrest

This compound treatment has been linked to the induction of apoptosis and cell cycle arrest in malignant cells. nih.govnih.govnih.gov

Modulation of Pro-Apoptotic Gene Expression (e.g., BAX, GADD45B, CDKN1A)

Transcriptome-wide mRNA sequencing profiling has revealed that this compound treatment leads to the upregulation of several pro-apoptotic genes in melanoma cells. mdpi.comnih.govsemanticscholar.org These include genes associated with the p53 pathway, such as BAX, GADD45B, and CDKN1A. mdpi.comnih.govmedchemexpress.comsemanticscholar.org The upregulation of these genes has been confirmed by immunoblotting in A375 cells treated with this compound. nih.govsemanticscholar.org The roles of BAX, GADD45B, and CDKN1A in apoptosis and cell death processes in cancer cells are well-established. nih.govsemanticscholar.org

In uLMS cells, studies have also demonstrated that this compound treatment increased the expression levels of apoptosis-related genes. mdpi.com

Regulation of Anti-Apoptotic Proteins (e.g., BCL-2)

In addition to upregulating pro-apoptotic genes, this compound can also influence the expression of anti-apoptotic proteins. In uLMS cells, this compound treatment significantly decreased the protein levels of BCL-2 in SK-UT-1 cells in a dose-dependent manner. mdpi.com BCL-2 is known to promote cellular survival and inhibit the actions of pro-apoptotic proteins. mdpi.com

Regulation of Extracellular Matrix (ECM) Component Expression

The extracellular matrix (ECM) is a dynamic network of proteins and polysaccharides that provides structural support and influences cellular behavior through interactions and signaling. numberanalytics.com this compound treatment has been shown to alter the expression of several key ECM proteins. medchemexpress.comresearchgate.netnih.govmdpi.commdpi.comnih.govnih.govpreprints.org

Downregulation of Integrins, Collagens, and Fibronectins

Studies, particularly in melanoma cells, have demonstrated that this compound treatment leads to the downregulation of genes encoding various ECM proteins, including integrins, collagens, and fibronectins. medchemexpress.comresearchgate.netnih.govmdpi.comnih.govnih.gov Transcriptome-wide mRNA sequencing has provided detailed evidence of this effect. researchgate.netnih.gov

ECM ComponentEffect of this compound TreatmentObserved InReference
IntegrinsDownregulation of gene expressionMelanoma cells (A375) medchemexpress.comresearchgate.netnih.govmdpi.comnih.govnih.gov
CollagensDownregulation of gene expressionMelanoma cells (A375) medchemexpress.comresearchgate.netnih.govmdpi.comnih.govnih.gov
FibronectinsDownregulation of gene expressionMelanoma cells (A375) medchemexpress.comresearchgate.netnih.govmdpi.comnih.govnih.gov

Note: Data compiled from referenced studies based on observed trends in gene expression following this compound treatment.

Consequences for Cell-Matrix Interactions and Signaling

The downregulation of integrins, collagens, and fibronectins has significant consequences for cell-matrix interactions and downstream signaling. researchgate.netnih.govnih.gov These ECM proteins are crucial for cell adhesion, migration, and proliferation, and their interactions with cell surface receptors like integrins can activate various intracellular signaling pathways. nih.govnumberanalytics.comresearchgate.netpnas.orgnih.gov Reactome-based functional pathway analyses indicate that many of the affected ECM proteins are involved in interactions required for cancer cell growth and proliferation. researchgate.netnih.gov By reducing the expression of these components, this compound can suppress ECM-mediated oncogenic signaling, thereby inhibiting cancer cell growth. researchgate.netmdpi.comnih.govpreprints.org

Modulation of Key Signaling Pathways

This compound's inhibitory effect on BRD9 and BRD7 leads to the modulation of several key signaling pathways involved in cell survival, proliferation, and differentiation. nih.govmdpi.comnih.govresearchgate.netresearchgate.netresearchgate.net

Impact on Oncogenic Signaling Cascades (e.g., KRAS, MYC, NFkB)

Gene set enrichment analysis has identified that this compound treatment significantly alters critical oncogenic pathways, including those related to KRAS signaling, MYC targets, and TNF-alpha signaling via NFkB. nih.govmdpi.comnih.govresearchgate.net These pathways are frequently dysregulated in cancer and play crucial roles in driving tumor growth and progression. mdpi.com The observed alterations in these cascades suggest that this compound exerts its anti-proliferative effects, in part, by disrupting key oncogenic signaling networks. nih.govmdpi.comnih.gov

Signaling PathwayObserved Effect of this compound TreatmentContextReference
KRAS signalingAltered/SuppresseduLMS cells, Melanoma cells nih.govmdpi.comnih.govresearchgate.net
MYC targetsAltered/SuppresseduLMS cells, Melanoma cells nih.govmdpi.comnih.govresearchgate.net
TNF-a signaling via NFkBAltered/SuppresseduLMS cells nih.govmdpi.comnih.govresearchgate.net

Note: Data compiled from referenced studies indicating changes in pathway activity or gene targets.

Inhibition of Hedgehog Pathway Components (e.g., GLI1, GLI2)

The Hedgehog (HH) pathway is a critical regulator of development and is often reactivated in various cancers, contributing to tumor growth and survival through the activation of transcription factors like GLI1 and GLI2. researchgate.netnih.govoncotarget.comunisi.itmdpi.com Research indicates that this compound treatment significantly decreases the expression of GLI1 and markedly reduces GLI2 expression, particularly in uLMS cells where the Hedgehog pathway is activated. nih.govresearchgate.net This suggests that this compound inhibits the Hedgehog pathway by downregulating key downstream effectors. nih.govresearchgate.net

Hedgehog Pathway ComponentObserved Effect of this compound TreatmentContextReference
GLI1Significantly decreased expressionuLMS cells nih.govresearchgate.net
GLI2Markedly reduced expressionuLMS cells nih.govresearchgate.net

Note: Data compiled from referenced studies based on observed changes in gene/protein expression.

Effects on AKT Signaling

Signaling Pathway ComponentObserved Effect of this compound TreatmentContextReference
AKT (specifically AKT2)Markedly decreased expressionuLMS cells nih.gov

Note: Data compiled from referenced studies based on observed changes in protein expression.

Preclinical Investigation of Tp 472 Efficacy in Disease Models

In Vitro Models of Malignancy

In vitro studies have been conducted to assess the direct impact of TP-472 on the proliferation and survival of cancer cells derived from different malignancies.

Analysis in Various Melanoma Cell Lines (e.g., SKMEL-28, A375, A2058)

This compound has been evaluated in multiple BRAF-mutant melanoma cell lines, including SKMEL-28, A375, and A2058 nih.govsemanticscholar.orgresearchgate.net. Studies utilizing long-term clonogenic survival assays have shown that this compound strongly inhibited the long-term survival of these melanoma cell lines at concentrations of 5 and 10 µM nih.govmedchemexpress.comsemanticscholar.orgresearchgate.netmedchemexpress.com. Short-term survival assays using methods like MTT also indicated that this compound effectively inhibited the growth of BRAF mutant melanoma cell lines at concentrations of 5 and 10 µM medchemexpress.comsemanticscholar.org. Furthermore, treatment with 10 µM this compound for 48 hours induced apoptosis in melanoma cells nih.govsemanticscholar.org. Mechanistically, this compound treatment has been shown to downregulate genes encoding various extracellular matrix (ECM) proteins, such as integrins, collagens, and fibronectins, in A375 cells medchemexpress.comsemanticscholar.orgresearchgate.net. Reactome-based functional pathway analyses suggested that many of these ECM proteins are involved in interactions required for cancer cell growth and proliferation nih.govsemanticscholar.orgresearchgate.net. This compound treatment also led to the upregulation of pro-apoptotic genes like BAX, MDM2, and CDKN1A in A375 cells medchemexpress.comsemanticscholar.orgresearchgate.net.

Here is a summary of the in vitro findings in melanoma cell lines:

Cell LineAssay TypeConcentration Range TestedObserved EffectKey Findings
SKMEL-28Clonogenic Survival Assay5, 10 µMStrong inhibition of long-term survivalEffectively inhibited growth nih.govmedchemexpress.comsemanticscholar.orgresearchgate.netmedchemexpress.com.
A375Clonogenic Survival Assay5, 10 µMStrong inhibition of long-term survivalEffectively inhibited growth nih.govmedchemexpress.comsemanticscholar.orgresearchgate.netmedchemexpress.com. Downregulation of ECM genes, upregulation of pro-apoptotic genes medchemexpress.comsemanticscholar.orgresearchgate.net.
A2058Clonogenic Survival Assay5, 10 µMStrong inhibition of long-term survivalEffectively inhibited growth nih.govmedchemexpress.comsemanticscholar.orgresearchgate.netmedchemexpress.com.
A375Soft Agar (B569324) AssayVarious concentrationsSignificant inhibition of colony formationConcentration-dependent inhibition of growth semanticscholar.orgresearchgate.net.
A375Apoptosis Assay (48h)10 µMInduction of apoptosisPromotes cell death nih.govsemanticscholar.org.

Studies in Uterine Leiomyosarcoma Cell Lines (e.g., SK-UT-1, MES-SA)

This compound has also been investigated for its effects on uterine leiomyosarcoma (uLMS) cell proliferation. In vitro studies using SK-UT-1 and MES-SA cell lines treated with this compound at dose ranges from 1 to 25 µM for 48 hours demonstrated a dose-dependent inhibitory effect on the proliferation of both cell lines nih.gov. Further characterization of the mechanism revealed that this compound-induced BRD9 inhibition suppressed uLMS cell proliferation by inducing apoptosis and cell cycle arrest nih.gov. Transcriptome analysis of this compound-treated uLMS cells indicated alterations in critical pathways, including interferon-alpha response, KRAS signaling, MYC targets, TNF-a signaling via NFkB, and MTORC1 signaling nih.gov.

A summary of the in vitro findings in uterine leiomyosarcoma cell lines is presented below:

Cell LineAssay TypeConcentration Range TestedObserved EffectKey Findings
SK-UT-1Trypan Blue Exclusion Assay1-25 µMDose-dependent inhibition of proliferationSuppressed proliferation via apoptosis and cell cycle arrest nih.gov.
MES-SATrypan Blue Exclusion Assay1-25 µMDose-dependent inhibition of proliferationSuppressed proliferation via apoptosis and cell cycle arrest nih.gov.

In Vivo Efficacy in Xenograft Models

The preclinical evaluation of this compound has extended to in vivo studies using xenograft models to assess its efficacy in inhibiting tumor growth and progression.

Inhibition of Subcutaneous Tumor Growth

Studies using a mouse xenograft model of melanoma tumor growth have demonstrated that this compound significantly inhibits the subcutaneous tumor growth in mice nih.govmedchemexpress.comresearchgate.net. In these models, melanoma cells (specifically A375-MA2 cells) were injected subcutaneously into the flanks of mice, and tumor growth was monitored nih.govresearchgate.net. Treatment with this compound was observed to effectively block melanoma tumor growth in this in vivo setting nih.govresearchgate.net.

Assessment of Tumor Volume and Progression

In the melanoma xenograft models, tumor growth was monitored, and tumor volume was measured weekly nih.gov. Tumor size was typically calculated using the formula: length × width² × 0.5 nih.gov. The results showed that treatment with this compound significantly inhibited the subcutaneous tumor growth, indicating a reduction in tumor volume and a slowing of progression compared to control groups nih.govmedchemexpress.comresearchgate.net.

A summary of the in vivo findings in melanoma xenograft models is provided below:

Model TypeCell Line InjectedObserved Effect on Tumor GrowthAssessment MetricsKey Findings
Subcutaneous Xenograft (Mouse)A375-MA2Significant inhibitionTumor volume, tumor growth curvesEffectively blocks tumor growth in vivo nih.govmedchemexpress.comresearchgate.net.

Combination Studies with Other Preclinical Agents

Preclinical investigations have also explored the potential of combining this compound with other therapeutic agents. A combinatorial anticancer drug screen identified this compound as one of several epigenetic probes that significantly potentiated the cytotoxicity of TAK-243, a first-in-class ubiquitin-activating enzyme (UBA1) inhibitor biorxiv.orgresearchgate.netbiorxiv.org. This potentiation of TAK-243 cytotoxicity was observed in cell-based assays biorxiv.orgresearchgate.netbiorxiv.org.

A summary of the combination study findings is presented below:

Agent 1Agent 2Model TypeObserved EffectKey Findings
This compoundTAK-243In vitroSignificant potentiation of TAK-243 cytotoxicityIdentified in a combinatorial screen as potentiating the effect of a UBA1 inhibitor biorxiv.orgresearchgate.netbiorxiv.org.

Synergistic Effects with Established Anticancer Compounds (e.g., TAK-243)

Combinatorial drug screening has been employed to identify compounds that can potentiate the cytotoxicity of established anticancer agents. In one such screen, this compound was identified among several epigenetic probes that significantly enhanced the cytotoxicity of TAK-243 biorxiv.orgresearchgate.net. TAK-243 is a first-in-class inhibitor of the ubiquitin-activating enzyme UBA1, which is involved in initiating the ubiquitylation cascade biorxiv.orgresearchgate.net.

Studies using RPMI 8226 cells demonstrated that while this compound alone showed significant cytotoxicity at higher concentrations (10 µM), it significantly potentiated TAK-243 cytotoxicity even at concentrations where TAK-243 alone did not significantly affect viability biorxiv.org. This potentiation was associated with reduced ubiquitylation and the induction of apoptosis biorxiv.orgresearchgate.net. Mechanistically, this synergistic effect was found to be exerted by this compound inhibiting the efflux transporter ABCG2, without inducing significant changes in ubiquitylation pathways or ABCG2 expression levels biorxiv.orgresearchgate.net. Negative control compounds, such as TP-472N, did not phenocopy the effects of this compound on TAK-243 cytotoxicity biorxiv.org.

Further validation across a panel of 14 different cell lines showed that this compound, among other probes, potentiated TAK-243 cytotoxicity, resulting in a significant reduction (2- to 40-fold) in the IC50 of TAK-243 in several cell lines biorxiv.org.

CompoundEffect on TAK-243 CytotoxicityMechanism of Synergism
This compoundSignificant potentiationInhibition of ABCG2 efflux transporter
TP-472N (Negative Control)No significant potentiation-

Exploration of Off Target Interactions and Selectivity Considerations

Identification of Off-Target Effects (e.g., ABCG2 Inhibition)

Studies have revealed that TP-472 can inhibit the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2) as an off-target effect nih.govacs.orgbiorxiv.orgresearchgate.netresearchgate.netnih.govbiorxiv.org. This was observed in a combinatorial anticancer drug screen where this compound, among other epigenetic probes, significantly potentiated the cytotoxicity of TAK-243, a ubiquitin-activating enzyme (UBA1) inhibitor acs.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov. The potentiation of TAK-243 cytotoxicity was linked to the inhibition of ABCG2 acs.orgbiorxiv.orgresearchgate.netresearchgate.netnih.govbiorxiv.org.

Mechanistic Characterization of Off-Target Modulation

The potentiation of TAK-243 cytotoxicity by this compound was found to be mediated by the inhibition of ABCG2, rather than changes in ABCG2 expression levels acs.orgbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org. Functional experiments demonstrated that the identified chemical probes, including this compound, induced rapid increases in intracellular TAK-243 concentrations biorxiv.org. This suggests a direct inhibitory effect on the efflux activity of ABCG2 biorxiv.org. Docking analysis also indicated that these probes could potentially interact with ABCG2 acs.orgresearchgate.netresearchgate.netnih.gov.

Implications for Research Interpretations and Experimental Design

The identification of ABCG2 inhibition as an off-target effect of this compound has significant implications for research interpreting results obtained using this compound, particularly in contexts involving ABCG2 substrates. ABCG2 is an ATP-dependent efflux transporter known to contribute to resistance to various chemotherapeutic agents, including TAK-243, pevonedistat, and mitoxantrone (B413) biorxiv.org. Therefore, observed cellular effects, such as increased cytotoxicity or altered drug accumulation, could be a result of ABCG2 inhibition rather than solely due to BRD9/7 modulation nih.govacs.orgbiorxiv.orgresearchgate.netresearchgate.netnih.govbiorxiv.org.

To address this, researchers should consider using a structurally related negative control compound, such as TP-472N, which is available and designed to be functionally inactive against the primary targets (BRD9/7) thesgc.orgmedchemexpress.comtocris.com. Comparing the effects of this compound and its negative control can help differentiate on-target BRD9/7 effects from off-target effects like ABCG2 inhibition biorxiv.orgresearchgate.nettocris.com. Additionally, genetic manipulation of ABCG2 (e.g., knockdown) can be used to confirm the involvement of this transporter in the observed phenotype biorxiv.orgresearchgate.netbiorxiv.org. The potentiation of TAK-243 cytotoxicity itself can serve as a cell-based assay to quantitatively evaluate the ABCG2-inhibitory activity of compounds acs.orgbiorxiv.orgresearchgate.netresearchgate.netnih.gov.

Comprehensive Selectivity Profiling

This compound has undergone selectivity profiling to assess its activity against a range of targets, particularly within the bromodomain family and beyond.

Comparative Analysis Across Bromodomain Family Members

This compound is described as a potent BRD9/7 inhibitor with reported Kd values of 33 nM for BRD9 and 340 nM for BRD7 by ITC sigmaaldrich.commedchemexpress.comtocris.comthesgc.org. It exhibits >30-fold selectivity for BRD9 over other bromodomain family members, with the exception of BRD7 sigmaaldrich.commedchemexpress.comtocris.comthesgc.orgmedchemexpress.com. While it is considered a selective BRD9/7 inhibitor, it has less selectivity for BRD9 over BRD7 compared to some other BRD9 inhibitors nih.govresearchgate.net.

Data on the binding affinity (Kd) or inhibitory activity (IC50) of this compound against a comprehensive panel of bromodomains is crucial for understanding its full selectivity profile within this family. Based on available information, a summary of its activity against BRD9 and BRD7 can be presented:

TargetAssay MethodKd (nM)IC50 (nM)Reference
BRD9ITC33- sigmaaldrich.commedchemexpress.comtocris.comthesgc.orgnordicbiosite.com
BRD7ITC340- sigmaaldrich.commedchemexpress.comtocris.comthesgc.org

Note: Interactive table generation is not directly supported in this format. The table above presents the data in a standard markdown format.

Evaluation of Specificity Beyond Primary Targets

Beyond its primary targets BRD9 and BRD7, this compound has been screened against a panel of other targets, including receptors, ion channels, and enzymes, in assays such as the Eurofins CEREP Diversity Profile thesgc.orgchemicalprobes.org. At a concentration of 10 µM, this compound showed some binding or inhibition activity against targets outside the bromodomain family. These included Adenosine A1 receptor (14% binding), Benzodiazepine receptor (47% binding), PDE2A1 (h) (25% inhibition), PDE3A (h) (48% inhibition), and PDE4D2 (h) (28% inhibition) thesgc.org. Results showing inhibition or stimulation lower than 50% are generally considered not significant thesgc.org.

However, the more notable off-target effect identified is the inhibition of the efflux transporter ABCG2, as discussed in section 5.1 nih.govacs.orgbiorxiv.orgresearchgate.netresearchgate.netnih.govbiorxiv.org. This interaction is particularly relevant in cellular contexts where ABCG2 is functional and can influence the intracellular concentration of co-administered compounds acs.orgbiorxiv.orgresearchgate.netresearchgate.netbiorxiv.org.

Structural Activity Relationships and Chemical Biology Approaches with Tp 472

Design and Development as a Chemical Probe

TP-472 was developed as a chemical probe to investigate the biological roles of BRD9 and BRD7 thesgc.org. Chemical probes are defined as well-characterized small molecules that exhibit potent and selective activity against a target protein in vitro and demonstrate on-target engagement in cellular assays tocris.comcaymanchem.com. The development of such probes is crucial for linking the inhibition or activation of specific protein targets to observed biological and disease phenotypes caymanchem.com.

Chemotype and Structural Features

This compound represents a distinct chemotype compared to previously available BRD9/7 probes thesgc.orgscientificlabs.ie. Its structure features a pyrrolo[1,2-a]pyrimidine (B7980946) scaffold and incorporates a methyl ketone moiety, which acts as a bioisostere for acetylated lysine (B10760008) nih.gov. The IUPAC name for this compound is 3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide synhet.com.

Rational Design Principles

The rational design of this compound aimed to achieve high potency and selectivity for BRD9 and BRD7 over other bromodomain family members nih.gov. The collaborative effort between Takeda and the SGC focused on identifying a molecule with favorable properties for use in biological studies, including good potency, selectivity, cell permeability, and suitability for in vivo applications thesgc.orgtocris.comnih.gov. This compound exhibits a high potency for BRD9 with a KD of 33 nM (by ITC) and for BRD7 with a KD of 340 nM (by ITC) thesgc.orgadooq.com. It demonstrates greater than 30-fold selectivity over all other bromodomain family members, with the exception of the highly homologous BRD7 thesgc.orgtocris.commedchemexpress.com. Cellular activity has been confirmed through a NanoBRET assay with BRD9, showing an EC50 of 320 nM thesgc.orgglpbio.com.

Development and Application of Negative Control Compounds (e.g., TP-472N)

A crucial aspect of chemical probe development is the availability of a well-characterized negative control compound tocris.comepigenie.com. TP-472N serves as a structurally similar negative control for this compound thesgc.orgbio-techne.com. It is designed to be inactive against the target protein (BRD9/7) while retaining similar physical and chemical properties to the active probe, allowing researchers to control for off-target effects and confounding variables in biological experiments tocris.comcaymanchem.com.

Utility in Validating On-Target Effects

The primary utility of a negative control like TP-472N is to validate that observed biological effects are specifically due to the inhibition of the intended target (BRD9/7) by this compound tocris.comcaymanchem.com. By comparing the results obtained with this compound to those obtained with TP-472N, researchers can ascertain whether the phenotype is a direct consequence of BRD9/7 inhibition or a result of off-target interactions or other non-specific effects tocris.comcaymanchem.com. TP-472N is reported to be inactive against BRD9 at concentrations greater than 20 µM thesgc.orgbio-techne.comtocris.com.

Mitigation of Off-Target Confounding Variables

Using a negative control compound helps to mitigate the influence of off-target confounding variables that might otherwise lead to misinterpretations of experimental results tocris.comcaymanchem.com. While this compound is designed for high selectivity, screening against a panel of other targets revealed some limited binding to proteins such as Adenosine A1 receptor, Benzodiazepine receptor, PDE2A1, PDE3A, and PDE4D2 at a concentration of 10 µM, although the inhibition was less than 50% thesgc.org. TP-472N also showed some limited binding to targets like Adenosine A1 receptor, A3 receptor, Melatonin receptor MT1, and Cl- channel (GABA-gated) at 10 µM thesgc.org. By using TP-472N in parallel experiments, researchers can help distinguish effects mediated by BRD9/7 inhibition from those potentially caused by these or other off-target interactions tocris.comcaymanchem.com.

Exploration of this compound Analogs and Derivatives

While the search results primarily focus on this compound and its negative control TP-472N, the development of chemical probes often involves the exploration of analogs and derivatives to further understand structure-activity relationships, improve potency and selectivity, or introduce new properties nih.gov. The existence of other BRD9/7 chemical probes with different chemotypes, such as LP99 and BI-9564, highlights the ongoing research in this area and the potential for developing diverse chemical structures targeting these bromodomains epigenie.comchemicalprobes.org. Although specific details on the systematic exploration of this compound analogs are not extensively detailed in the provided search results, the identification of this compound itself as a distinct chemotype suggests that structural modifications were explored during its development process thesgc.orgscientificlabs.ie. Research into the effects of this compound on cellular processes, such as inducing apoptosis and altering gene expression in specific cell lines, provides a basis for understanding the biological consequences of BRD9/7 inhibition and could inform the design of future analogs with modulated activity or improved properties medchemexpress.comresearchgate.net.

Compound Information

Compound NamePubChem CID
This compound123773279 tocris.comsynhet.comguidetopharmacology.orgguidetoimmunopharmacology.org
TP-472N124201853 tocris.com

Data Tables

Impact of Structural Modifications on Biological Activity and Selectivity

While detailed, systematic studies on the impact of specific functional group modifications of this compound on its activity and selectivity are often part of proprietary drug discovery efforts, insights can be gained by comparing this compound with related compounds and through structural analysis of its binding.

The availability of a negative control compound, TP-472N, provides a direct example of how structural alteration impacts activity. TP-472N is structurally similar to this compound but is reported to be inactive against BRD9, with a Kd greater than 20 μM. sigmaaldrich.comthesgc.orgrsc.orgtocris.combio-techne.comresearchgate.nettocris.comchemicalprobes.org This difference in activity despite structural similarity highlights the importance of specific chemical features for potent BRD9 binding. The precise structural difference between this compound and TP-472N, which abrogates BRD9 activity, is key to understanding the structural requirements for binding to the BRD9 bromodomain pocket.

Comparative structural analysis with other BRD9/7 inhibitors and related bromodomains also sheds light on selectivity. Cocrystal structures of this compound bound to BRD7 and BRD9 have been determined. nih.gov These structures reveal the binding mode of this compound within the KAc binding site of these bromodomains. The interaction with the critical asparagine residue within the KAc site is a key feature of bromodomain inhibitors. nih.gov In the case of this compound, it undergoes a significant shift towards this critical asparagine in the BRD9 binding site. nih.gov This altered positioning in BRD9, compared to its binding in BRD7 or other bromodomains like BRD4, is thought to strengthen hydrogen bonding interactions, contributing to the observed increased selectivity for BRD9. nih.gov

Furthermore, studies comparing the binding of this compound to BRD4 (a member of the BET family of bromodomains) suggest that this compound undergoes larger conformational changes upon binding to BRD4 compared to BRD7. nih.gov These conformational changes are indicative of a reduced shape complementarity with the BRD4 KAc site, which likely explains the weak binding potential of this compound to BRD4. nih.gov This structural basis for differential binding underscores how subtle differences in the shape and chemical environment of bromodomain binding pockets influence inhibitor selectivity.

SAR Studies for Enhanced Potency or Specificity

Structure-activity relationship (SAR) studies are fundamental to the development of selective and potent chemical probes and potential therapeutic agents. For this compound, SAR investigations were performed to address inhibitor selectivity, particularly over BRD7. nih.gov These studies likely involved the synthesis and evaluation of a series of this compound analogs with modifications at different positions of the core structure.

Binding studies, such as differential scanning fluorimetry (DSF) and isothermal titration calorimetry (ITC), are crucial components of SAR studies, providing quantitative data on the affinity and thermodynamics of inhibitor binding to the target proteins. nih.gov Correlation between data sets for both BRD7 and BRD9 in such studies helps to understand how structural changes influence binding to each target. nih.gov

Cocrystal structure determination plays a vital role in guiding SAR by providing a three-dimensional view of how the inhibitor interacts with the protein. nih.gov By visualizing the binding pose and interactions, researchers can rationalize the observed activity and selectivity of different analogs and design new compounds with improved properties. The observation that this compound's positioning within the BRD9 binding site is distinct from its pose in BRD7 or BRD4, and that this correlates with selectivity, is a direct outcome of such structure-guided SAR efforts. nih.gov

While specific detailed SAR data leading to the optimization of this compound's potency and selectivity over a wide range of analogs are not extensively detailed in the public domain, the reported properties of this compound (high potency for BRD9, good selectivity over most other bromodomains, and a characterized binding mode) indicate that significant SAR work was conducted during its development as a chemical probe. thesgc.orgrsc.org The collaborative nature of its development between Takeda and the SGC highlights a focused effort to generate a well-characterized tool compound for probing BRD9/7 function. sigmaaldrich.comthesgc.orgrsc.org

Chemical biology approaches utilizing this compound also involve assessing its activity in cellular contexts and investigating the downstream biological effects of BRD9/7 inhibition. This compound has been shown to be cell permeable and active in cellular assays. rsc.orgtocris.combio-techne.comresearchgate.net For instance, it induces apoptosis and inhibits the growth of melanoma cells, and causes growth defects in embryonic stem cells. medchemexpress.combioscience.co.uk These cellular effects are attributed to its on-target inhibition of BRD9/7, which are involved in chromatin remodeling and transcription control. thesgc.org Studies have shown that this compound treatment can downregulate genes encoding extracellular matrix proteins and upregulate pro-apoptotic genes in melanoma cells. medchemexpress.com

However, chemical biology studies have also revealed potential off-target activities. A combinatorial screen identified that this compound could potentiate the cytotoxicity of a UBA1 inhibitor by inhibiting the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2). acs.org This finding, supported by docking analysis suggesting potential interaction with ABCG2, highlights the importance of rigorous validation and the use of appropriate controls, such as TP-472N, in chemical biology experiments to confidently attribute observed phenotypes to on-target effects. acs.org

The data presented below summarize some of the key binding affinities of this compound.

TargetKd (nM)Assay MethodSelectivity
BRD933ITC>30-fold over most other bromodomains (except BRD7)
BRD7340ITC-
Other Bromodomains>1000 (generally)Various (e.g., DSF, ITC)-
BRD4-1>10000DSF-

Note: Kd values are approximate and may vary slightly depending on the specific assay conditions and publications. rsc.orgadooq.commedchemexpress.comtocris.combio-techne.comglpbio.combioscience.co.ukresearchgate.netnih.gov

Advanced Analytical Methodologies in Tp 472 Research

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques have been instrumental in understanding the cellular processes modulated by TP-472 treatment. These methods provide insights into changes at the transcript and protein levels, as well as functional cellular outcomes.

RNA Sequencing and Transcriptome Profiling

RNA sequencing (RNA-seq) and transcriptome profiling have been utilized to comprehensively assess the changes in gene expression induced by this compound. Studies in melanoma cells treated with this compound revealed a distinct alteration of the transcriptome nih.govresearchgate.netnih.govsemanticscholar.orgresearchgate.net. For instance, an unbiased, large-scale mRNA expression profiling analysis on A375 melanoma cells treated with 5 µM or 10 µM this compound for 24 hours identified significant changes in gene expression nih.govsemanticscholar.org. This analysis indicated that this compound treatment leads to the downregulation of genes encoding various extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins nih.govresearchgate.net. Reactome-based functional pathway analyses highlighted the involvement of these downregulated ECM proteins in interactions crucial for cancer cell growth and proliferation nih.govresearchgate.net. Furthermore, transcriptome profiling showed that this compound treatment also upregulated several pro-apoptotic genes nih.govresearchgate.net.

Comparative RNA-seq analysis has also been performed in uterine leiomyosarcoma (uLMS) cells treated with this compound, revealing that the compound distinctly altered the uLMS cell transcriptome researchgate.netnih.govnih.gov. Bioinformatics analysis, including Gene Set Enrichment Analysis, identified critical pathways altered by BRD9 inhibition by this compound, such as interferon-alpha response, KRAS signaling, MYC targets, TNF-a signaling via NFkB, and MTORC1 signaling nih.gov. Parsimonious gene correlation network analysis identified enriched modules, including cell cycle and apoptosis modules nih.gov. In this compound treated uLMS cells, 3583 differentially expressed genes were identified, with 1741 downregulated and 1842 upregulated nih.gov. Principal component analysis demonstrated a clear separation in the expression pattern between this compound treated and control groups nih.gov.

Examples of genes found to be differentially expressed upon this compound treatment based on RNA sequencing include a significant increase in CDKN1A (encoding p21), a cell cycle inhibitor, and increased mRNA levels of the apoptosis regulator BAK in uLMS cells nih.gov.

Immunoblotting for Protein Expression Analysis

Immunoblotting, also known as Western blotting, has been employed to validate changes in protein expression levels suggested by transcriptome profiling and to investigate the impact of this compound on specific protein targets and signaling pathways. Studies in melanoma cells confirmed the downregulation of certain ECM proteins (e.g., CCSS, CTSB, COL6A1) identified through RNA sequencing analysis using immunoblotting nih.govsemanticscholar.org. ACTINB was commonly measured as a loading control in these experiments nih.govsemanticscholar.org.

In uLMS cells, immunoblot analysis demonstrated that this compound treatment markedly decreased the expression of AKT and significantly decreased AKT2 expression nih.gov. Furthermore, this compound significantly decreased the expression of GLI1 and markedly reduced GLI2 expression in uLMS cells, suggesting inhibition of the Hedgehog pathway nih.gov. These findings from immunoblotting supported the observed induction of cell cycle arrest and apoptosis by this compound in uLMS cells nih.gov.

Cellular Assays (e.g., Trypan Blue Exclusion, NanoBRET)

Various cellular assays are utilized to assess the functional consequences of this compound treatment on cell behavior, such as viability, proliferation, and target engagement.

Trypan Blue exclusion is a common and early method for measuring cell viability revvity.co.jpdenovix.com. This assay relies on the principle that live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and stain blue revvity.co.jpdenovix.com. While the provided search results describe the general principles and applications of Trypan Blue exclusion for cell viability determination revvity.co.jpdenovix.com, specific data on this compound's effect on cell viability using this method were not detailed in the snippets. However, the broader research indicates that this compound suppresses cell proliferation and induces apoptosis researchgate.netnih.govnih.gov, outcomes that would be detectable by viability assays like Trypan Blue exclusion.

NanoBRET (Nano Luciferase Resonance Energy Transfer) is a technology used for measuring molecular proximity in living cells and can be applied to quantify intracellular compound binding and target engagement promega.com. This compound has been characterized using a BRD9 NanoBRET assay, demonstrating cell activity with an EC50 of 320 nM thesgc.org. This indicates the concentration at which this compound exhibits half of its maximal effect in engaging its target, BRD9, within a cellular context. The NanoBRET TE Intracellular RAS Assay, for example, uses a similar principle to measure intracellular compound binding to RAS proteins promega.com.

Biophysical Characterization Methods

Biophysical methods provide quantitative data on the direct interaction between this compound and its target proteins, offering insights into binding affinity, kinetics, and thermodynamics.

Isothermal Titration Calorimetry (ITC) for Binding Kinetics

Isothermal Titration Calorimetry (ITC) is a widely used technique considered a "gold standard" for studying biomolecular interactions and quantifying binding parameters malvernpanalytical.comyoutube.com. ITC directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment malvernpanalytical.comnih.gov.

ITC has been specifically applied to characterize the binding of this compound to its target bromodomains, BRD9 and BRD7 thesgc.org. ITC experiments have shown that this compound is a potent inhibitor of BRD9 and BRD7, with KD values of 33 nM for BRD9 and 340 nM for BRD7 thesgc.org. This demonstrates a higher affinity of this compound for BRD9 compared to BRD7. ITC provides a comprehensive thermodynamic profile of the molecular interaction, elucidating the driving forces behind the binding process malvernpanalytical.com.

While ITC primarily measures equilibrium binding constants, it can also provide information related to kinetics under certain conditions or when coupled with other techniques youtube.comnih.gov. The direct measurement of heat allows for the determination of the equilibrium association constant and provides insights into the binding enthalpy and stoichiometry .

Protein-Ligand Interaction Studies

Protein-ligand interaction studies encompass a variety of techniques aimed at understanding how a small molecule like this compound binds to its target protein. This compound functions as a ligand that interacts with the bromodomains of BRD9 and BRD7 thesgc.org. These studies are crucial for elucidating the molecular basis of this compound's activity and for structure-based drug design researchgate.netmdpi.com.

Methods in protein-ligand interaction studies include techniques to determine binding sites, affinities, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) researchgate.netnih.govacs.org. While the search results confirm this compound's interaction with BRD9/7 and provide binding affinities determined by ITC thesgc.org, detailed descriptions of other specific protein-ligand interaction study methods applied to this compound, such as crystallography or molecular dynamics simulations, were not extensively provided in the snippets. However, the fact that this compound is a chemical tool in the Structural Genomics Consortium's Epigenetic Probes Library and has an RCSB PDB Ligand ID (QMG) suggests that structural studies of this compound in complex with its targets may exist guidetopharmacology.orgguidetoimmunopharmacology.org.

The KD values obtained from ITC (33 nM for BRD9 and 340 nM for BRD7) are key results from protein-ligand interaction studies, quantifying the strength of the binding between this compound and its targets thesgc.org. These values indicate that this compound binds more tightly to BRD9 than to BRD7 thesgc.org.

Future Research Directions and Preclinical Translational Perspectives

Elucidation of Broader Biological Roles of BRD7/9

While BRD7 and BRD9 are recognized components of SWI/SNF chromatin remodeling complexes (PBAF and ncBAF, respectively) and play roles in transcription control, their precise biological functions are not fully understood. uniprot.orgnih.govthesgc.org Despite having structurally similar single bromodomains, the cellular functions of full-length BRD7 and BRD9 exhibit notable differences. nih.gov BRD7 has been proposed as a tumor suppressor, while BRD9 appears to play a role in cancer promotion. thesgc.orgresearchgate.net Further research is needed to delineate their distinct and overlapping roles in various physiological and pathological contexts.

Investigation in Other Disease Contexts Beyond Oncology

Although significant preclinical work on TP-472 has focused on cancer, the involvement of bromodomain-containing proteins in inflammatory diseases and other conditions suggests potential applications for BRD7/9 inhibitors outside of oncology. nih.govpnas.org BRD9, for instance, has been shown to regulate macrophage inflammatory responses by potentiating glucocorticoid receptor activity. pnas.org BRD7 has been implicated in a variety of cellular processes beyond cancer, including metabolism and obesity. mdpi.com Decreased BRD7 activity is linked to pathophysiological properties in different organs. mdpi.com Further preclinical studies are warranted to explore the therapeutic potential of this compound in non-oncological diseases where BRD7 or BRD9 play a significant role. This could include inflammatory disorders, metabolic diseases, or other conditions where chromatin remodeling and transcriptional regulation mediated by these proteins are dysregulated.

Discovery of Novel Interaction Partners

Understanding the protein interaction networks of BRD7 and BRD9 is essential for fully appreciating their biological roles and identifying potential new therapeutic avenues. BRD-containing proteins serve critical roles in various activities such as chromatin remodeling, transcriptional regulation, and cell signaling. mdpi.com BRD9 has been reported to interact with numerous other proteins, including BRD4 and JMJD6. researchgate.net While some interaction partners are known components of SWI/SNF complexes, the discovery of novel interaction partners could reveal previously unappreciated functions and pathways influenced by BRD7 and BRD9. researchgate.net Advanced proteomic techniques, such as BioID, have shown promise in identifying both known and novel interaction partners for BRD-containing proteins, offering a valuable approach for future investigations into BRD7 and BRD9 interactomes. researchgate.net

Advanced Mechanistic Dissection of this compound Activity

While this compound is known to inhibit BRD7/9, a deeper understanding of the precise molecular mechanisms underlying its activity is necessary to optimize its therapeutic application and predict potential challenges.

Detailed Analysis of Epigenetic Rewiring

This compound treatment has been shown to significantly alter the transcriptome in preclinical models, suggesting an impact on epigenetic regulation. nih.gov In uterine leiomyosarcoma cells, this compound treatment led to thousands of differentially expressed genes and altered epigenetic terms related to histone modifications. nih.gov Transcriptome-wide analyses have revealed that this compound can downregulate genes encoding extracellular matrix (ECM) proteins and upregulate pro-apoptotic genes in melanoma cells. nih.govnih.gov Further detailed analysis of the epigenetic landscape following this compound treatment, including comprehensive profiling of histone modifications, DNA methylation, and chromatin accessibility, is needed to fully understand how BRD7/9 inhibition leads to these transcriptional changes and subsequent cellular effects. This "epigenetic rewiring" is a critical area for future research.

Understanding Resistance Mechanisms in Preclinical Models

The emergence of resistance is a common challenge in targeted cancer therapies. Preclinical studies are essential for identifying potential mechanisms of resistance to this compound before they arise in a clinical setting. While the search results did not provide specific details on resistance mechanisms to this compound itself, research on other targeted therapies and epigenetic inhibitors highlights the importance of understanding how cancer cells can evade treatment. Mechanisms can involve alterations in the target protein, activation of alternative signaling pathways, or changes in the tumor microenvironment. researchgate.net Investigating how cancer cells develop resistance to this compound in preclinical models, potentially through approaches like long-term drug exposure and analysis of resistant cell lines, will be crucial for developing strategies to overcome or prevent resistance. Studies on other bromodomain inhibitors have identified novel resistance mechanisms mediated by pathways like the p38 stress signaling pathway. researchgate.net

Strategic Combinatorial Approaches in Preclinical Models

Combining this compound with other therapeutic agents holds promise for enhancing efficacy and potentially overcoming resistance. Preclinical studies exploring rational drug combinations are a key future direction. Research has shown that combining epigenetic probes, including this compound, with other anticancer agents can significantly potentiate cytotoxicity in preclinical models. researchgate.netbiorxiv.org For example, this compound has been shown to potentiate the cytotoxicity of TAK-243, a UBA1 inhibitor, in myeloma cells. researchgate.netbiorxiv.org This potentiation was associated with reduced ubiquitylation and induction of apoptosis. researchgate.net Identifying synergistic combinations of this compound with standard-of-care therapies, other targeted agents, or immunotherapies in relevant preclinical models could pave the way for more effective treatment strategies. The rationale for such combinations could be based on addressing resistance mechanisms, targeting parallel survival pathways, or enhancing anti-tumor immune responses.

Identification of Synergistic Therapeutic Combinations

Research into this compound has indicated its potential for use in combination therapies to enhance efficacy and overcome resistance mechanisms observed with existing treatments researchgate.netmdpi.comnih.gov. Given that current therapies for certain cancers, such as melanoma, only benefit a subset of patients due to resistance, identifying new and more effective therapeutic agents and combinations is crucial researchgate.netmdpi.comnih.govnih.gov.

Studies have explored combining epigenetic inhibitors like this compound with other anticancer agents. For instance, a chemical epigenetics screen identified this compound as one of several epigenetic probes that significantly potentiate the cytotoxicity of TAK-243, a ubiquitin-activating enzyme (UBA1) inhibitor biorxiv.orgresearchgate.net. This potentiation was associated with reduced ubiquitylation and induction of apoptosis biorxiv.orgresearchgate.net. Mechanistically, this synergistic effect was attributed to the inhibition of the efflux transporter ABCG2 by the epigenetic probes, including this compound, without significantly altering ubiquitylation pathways or ABCG2 expression levels biorxiv.orgresearchgate.net. Docking analysis suggested a potential interaction between the identified probes and ABCG2 biorxiv.orgresearchgate.net. This finding highlights the potential for combining this compound with agents whose efficacy is limited by efflux transporters.

Furthermore, the observation that this compound treatment downregulates ECM proteins and upregulates pro-apoptotic genes suggests potential combinations with agents targeting these pathways researchgate.netmdpi.comnih.gov. Specific small-molecule inhibitors targeting downstream ECM proteins, which are often overexpressed in certain cancers like melanoma and co-expressed with BRD7, could be explored for combination therapy with this compound to enhance effectiveness nih.gov.

The potential for combining BRD7/9 inhibitors with other targeted therapies or immunotherapies is also an active area of investigation in cancer research frontiersin.orgbmj.com. While not specific to this compound, the broader context of BRD inhibitor research suggests avenues for combination studies. For example, preclinical data have supported the rationale for combining trifluridine/tipiracil with chemotherapies, targeted therapies (e.g., VEGF and EGFR inhibitors), and immunotherapies (e.g., PD-1/PD-L1 inhibitors) in gastrointestinal cancers tandfonline.com. Similarly, combinations of BET inhibitors (which target a different bromodomain family) with CDK9 inhibitors have shown synergistic effects in preclinical models of sarcomas researchgate.net. These examples from related fields provide a framework for exploring synergistic combinations involving this compound.

Optimization of Preclinical Combination Regimens

Optimizing preclinical combination regimens involves determining the appropriate concentrations, scheduling, and duration of treatment to achieve maximal efficacy with minimal potential for off-target effects or toxicity. While specific optimized preclinical regimens for this compound combinations were not extensively detailed in the search results, the identification of synergistic partners provides the basis for such optimization studies.

The finding that this compound potentiates TAK-243 cytotoxicity by inhibiting ABCG2 suggests that optimizing this combination would involve considering the impact of this compound on the pharmacokinetics and cellular accumulation of TAK-243 biorxiv.orgresearchgate.net. Preclinical studies would need to evaluate different dosing schedules and ratios of the two compounds to determine the most effective regimen for inhibiting cancer cell growth in relevant models.

Moreover, when considering combinations targeting ECM proteins or pro-apoptotic pathways, preclinical optimization would involve assessing the dose-dependent effects of this compound in conjunction with inhibitors of these pathways on tumor growth and apoptosis induction in vitro and in vivo. researchgate.netmdpi.comnih.gov. This would likely involve evaluating various concentrations of each agent alone and in combination to determine synergistic or additive effects, potentially using methods like isobolographic analysis.

General principles of preclinical combination optimization, as seen in studies combining other agents, involve evaluating efficacy in cell lines and animal models, assessing potential for toxicity, and understanding the underlying mechanisms of synergy biorxiv.orgresearchgate.netpensoft.net. For this compound, this would translate to carefully designed preclinical studies to define optimal combination regimens based on the identified synergistic interactions.

Development of Next-Generation BRD7/9 Inhibitors Based on this compound Insights

This compound serves as a valuable tool compound and a basis for the development of next-generation BRD7/9 inhibitors guidetopharmacology.orgguidetoimmunopharmacology.orgthesgc.org. Its characterization has provided insights into the structural requirements for potent and selective BRD7/9 inhibition.

Strategies for Improved Selectivity and Potency

This compound exhibits potent inhibition of BRD9 and BRD7, with Kd values of 33 nM and 340 nM, respectively, and demonstrates over 30-fold selectivity for BRD9 over other bromodomains except BRD7 tocris.comrndsystems.commedchemexpress.comthesgc.orgrsc.org. While this represents good selectivity, further improving the selectivity between BRD9 and BRD7, given their potentially different biological functions (BRD9 in SWI/SNF BAF complex, BRD7 in PBAF complex, and BRD7 proposed as a tumor suppressor), could lead to more targeted therapies thesgc.org.

Structural studies, including cocrystal structures of BRD7 and BRD9 bound to inhibitors like this compound, provide a framework for understanding the basis of selectivity nih.govchemrxiv.orgacs.orgrcsb.org. These structures reveal how inhibitors interact with the binding pockets of BRD7 and BRD9, highlighting key residues and structural features that contribute to differential binding affinity nih.govchemrxiv.org. For instance, the binding modes of this compound in BRD7 and BRD9 have been visualized through cocrystal structures nih.gov. This compound undergoes a significant shift towards a critical asparagine in the KAc site of BRD9, which is thought to strengthen hydrogen bonding and contribute to its increased selectivity for BRD9 nih.gov.

Strategies for improving selectivity and potency of next-generation inhibitors based on this compound insights could involve rational design modifications to enhance interactions with residues unique to the BRD9 binding pocket or to disfavor interactions with residues in the BRD7 binding pocket. Analyzing the structural differences between BRD7 and BRD9 binding sites when bound to this compound can guide these modifications nih.govchemrxiv.org. For example, identifying a binding pocket exclusive to BRD7, as reported in studies developing BRD7-selective inhibitors from BRD9-selective ligands, demonstrates the feasibility of achieving selectivity within this subfamily chemrxiv.org.

Data from structural characterization of this compound and other BRD7/9 inhibitors, including Kd values and cocrystal structures, are crucial for informing these design strategies.

CompoundTargetKd (nM)SelectivityPubChem CIDPDB ID (if available)
This compoundBRD933>30-fold over others except BRD7 tocris.comrndsystems.comthesgc.orgrsc.org1237732796V14 (BRD9), 6V16 (BRD7) nih.govacs.orgrcsb.org
This compoundBRD73401237732796V16 (BRD7), 6V14 (BRD9) nih.govacs.orgrcsb.org
BI-7273BRD99More potent and selective for BRD9 than BI-9564 nih.gov6V1E (BRD7), 6V1B (BRD9), 6V1K (BRD4-1) nih.govacs.org
BI-9564BRD91912 times more selective for BRD9 (reported), similar activity/selectivity to this compound (crystallization-grade proteins) nih.govchemrxiv.org6V1F (BRD7), 6V1L (BRD4-1) nih.govacs.org
I-BRD9BRD9>70-fold selectivity over a panel of other bromodomains acs.org6V17 (BRD7), 6V1B (BRD9) nih.govacs.org
BromosporineBRD7/9Less selective than BI-7273 or BI-9564 nih.gov6V1H (BRD7), 6V0U (BRD4-1) nih.govacs.org

Rational Design of Novel BRD7/9 Targeting Agents

Rational design of novel BRD7/9 inhibitors builds upon the structural and biochemical understanding gained from compounds like this compound chemrxiv.orgacs.org. This involves using the determined binding modes and structure-activity relationships (SAR) to design molecules with improved properties.

The cocrystal structures of this compound bound to BRD7 and BRD9 provide detailed information about the interactions between the inhibitor and the protein binding site, including hydrogen bonds, hydrophobic interactions, and π-π interactions nih.govchemrxiv.org. This information is invaluable for guiding the design of new chemical entities with enhanced affinity and selectivity. For example, the observation of π-π interactions between the aromatic systems of inhibitors and specific tyrosine residues in BRD7 and BRD9 binding pockets can inform the design of novel scaffolds or modifications to existing ones chemrxiv.org.

Rational design approaches can also leverage computational tools, such as molecular docking and dynamics simulations, in conjunction with experimental data chemrxiv.orgscielo.brfrontiersin.orgscielo.org.za. These tools can help predict the binding modes of designed molecules, estimate their binding affinities, and assess their stability in the binding pocket before synthesis and experimental testing.

The development of BRD7-selective inhibitors from BRD9-selective ligands, as described in one study, exemplifies the rational design process chemrxiv.org. By using crystal structures of BRD7 and BRD9 bound to BRD9-selective ligands, researchers identified a binding pocket exclusive to BRD7 and designed ligands to occupy this region, leading to the discovery of BRD7-selective compounds chemrxiv.org. This approach, starting from a known inhibitor like this compound, can be applied to design novel BRD7/9 targeting agents with tailored selectivity profiles.

Computational Approaches and In Silico Modeling

Computational approaches and in silico modeling play a significant role in the research and development of inhibitors targeting proteins like BRD7 and BRD9, complementing experimental studies scielo.brfrontiersin.orgscielo.org.zamdpi.com.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when it is bound to a protein receptor scielo.brfrontiersin.orgscielo.org.zamdpi.com. This method can estimate the binding affinity between the molecule and the target protein scielo.org.zamdpi.com. In the context of this compound and BRD7/9, molecular docking can be used to:

Predict the binding modes of this compound to BRD7 and BRD9, which can be compared and validated with experimental cocrystal structures nih.govchemrxiv.orgacs.orgrcsb.org.

Screen libraries of potential new molecules to identify compounds that are likely to bind to BRD7 and/or BRD9 with high affinity scielo.br.

Analyze the potential binding of this compound and other BRD7/9 inhibitors to off-target proteins, such as ABCG2, as suggested by studies investigating the synergistic effects of this compound with TAK-243 biorxiv.orgresearchgate.net.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecular system over time scielo.brfrontiersin.orgscielo.org.zamdpi.com. Unlike static docking poses, MD simulations capture the flexibility of both the ligand and the protein, allowing for a more realistic representation of the binding event and the stability of the complex frontiersin.orgscielo.org.zamdpi.com. For this compound and BRD7/9, MD simulations can be used to:

Evaluate the stability of the this compound-BRD7 and this compound-BRD9 complexes over time scielo.org.za.

Analyze the specific interactions (e.g., hydrogen bonds, van der Waals forces) between this compound and residues in the binding pocket and how these interactions change dynamically frontiersin.org.

Investigate the conformational changes in BRD7 and BRD9 upon binding of this compound or designed inhibitors scielo.org.za.

Estimate binding free energies, providing a more accurate measure of binding affinity compared to some docking scores frontiersin.orgmdpi.com.

Explore the process of ligand entry into and exit from the binding pocket frontiersin.org.

Combining molecular docking with MD simulations is a powerful approach in drug discovery scielo.brscielo.org.zamdpi.com. Docking can generate initial binding poses, and MD simulations can then refine these poses and assess the stability and dynamics of the resulting complexes scielo.brmdpi.com. This integrated approach can provide a more comprehensive understanding of the molecular interactions and help guide the design of inhibitors with improved binding characteristics.

Computational approaches, including docking and MD simulations, are integral to the rational design process, allowing researchers to predict and evaluate the potential of new molecules targeting BRD7/9 before committing to synthesis and experimental validation.

Predictive Modeling of this compound Interactions and Effects

Predictive modeling employs computational and mathematical techniques to forecast the behavior, interactions, and effects of chemical compounds like this compound based on existing data and established principles. In the context of drug discovery and preclinical research, these models are invaluable for prioritizing experiments, understanding mechanisms of action, identifying potential off-target effects, and predicting efficacy or toxicity profiles without extensive experimental work. thesgc.org The application of predictive modeling to this compound offers promising avenues for refining its therapeutic potential and understanding its biological impact.

In Silico Interaction Prediction

Computational approaches, particularly molecular docking, have been utilized to predict potential interactions of this compound with biological targets, including off-target proteins. One notable application involved assessing the interaction of this compound with the efflux transporter ATP-binding cassette subfamily G member 2 (ABCG2). This analysis was conducted to investigate the mechanism by which this compound potentiates the cytotoxicity of certain anticancer agents, suggesting an off-target inhibitory effect on ABCG2.

Docking analysis involves computationally simulating the binding of a small molecule (ligand) to a protein target to predict the preferred binding pose and estimate the binding affinity. In the study investigating ABCG2 interaction, docking was performed on both open and closed conformations of the protein to understand how this compound might fit into the ligand binding site. The findings from such in silico analyses provide predictive insights into potential molecular interactions that can inform further experimental validation and help anticipate pharmacokinetic properties and potential drug-drug interactions. thesgc.org

Transcriptomic Profiling for Effect Prediction

Transcriptome-wide mRNA sequencing (RNA-seq) provides a comprehensive snapshot of gene expression changes in response to compound treatment. This data can serve as a rich source for predictive modeling of cellular effects. By analyzing the differential gene expression profiles induced by this compound, researchers can predict affected biological pathways and cellular processes.

For instance, RNA-seq analysis following this compound treatment in melanoma cells identified the downregulation of genes encoding various extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins. Reactome-based functional pathway analyses predicted that these changes impact extracellular matrix interactions crucial for cancer cell growth and proliferation. Similarly, in uterine leiomyosarcoma (uLMS) cells, RNA-seq revealed extensive changes in the transcriptome, with predictive bioinformatics analysis identifying alterations in critical pathways such as interferon-alpha response, KRAS signaling, MYC targets, TNF-a signaling via NFkB, and MTORC1 signaling. Parsimonious gene correlation network analysis further predicted enriched modules, including those related to cell cycle and apoptosis.

This transcriptomic data can be used to build predictive models that correlate gene expression signatures with specific cellular outcomes or phenotypic responses to this compound, offering a predictive understanding of its biological effects at a systems level.

Future Directions in Predictive Modeling

Future research can leverage advanced predictive modeling techniques to further elucidate and predict this compound's behavior. This includes:

Predicting Interactions with Other Bromodomains and Off-Targets: While this compound shows selectivity for BRD9 and BRD7, further computational studies can predict potential interactions with other bromodomains or unanticipated off-targets across the proteome using techniques like large-scale molecular docking or machine learning models trained on compound-target interaction data. thesgc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on this compound and its analogs can help predict the activity and potency of novel compounds based on their chemical structures, guiding the design of more effective derivatives. thesgc.org

Predicting Cellular Responses using Machine Learning: Applying machine learning algorithms to integrate transcriptomic data with other biological datasets (e.g., proteomic, metabolomic) can lead to more sophisticated models capable of predicting complex cellular responses and identifying biomarkers of sensitivity or resistance to this compound.

Dynamic Simulations: Molecular dynamics simulations can provide insights into the conformational changes of this compound and its targets upon binding, offering a dynamic perspective on their interactions.

These predictive modeling approaches, when integrated with experimental validation, can significantly accelerate the understanding of this compound's mechanism of action, identify potential challenges, and guide the development of this compound for therapeutic applications.

Predictive Modeling ApproachApplication to this compoundKey Findings/Insights
Molecular DockingPrediction of interaction with ABCG2 efflux transporter.Suggested potential off-target inhibition of ABCG2.
Transcriptomics-based Pathway AnalysisAnalysis of RNA-seq data to identify altered biological pathways upon this compound treatment.Predicted impact on ECM interactions, cell cycle, apoptosis, and signaling pathways.
Machine Learning (Potential Future)Integration of multi-omics data to predict complex cellular responses.Potential for identifying biomarkers and predicting sensitivity/resistance.
QSAR Modeling (Potential Future)Predicting activity and potency of this compound analogs based on structure.Potential for guiding the design of more effective compounds.

常见问题

Q. What is the molecular mechanism of TP-472 in targeting BRD9/7, and how does this inhibition influence downstream oncogenic pathways?

this compound selectively inhibits BRD9 (KD = 33 nM) and BRD7 (KD = 0.34 μM) by binding to their bromodomains, disrupting chromatin remodeling and transcriptional regulation . This inhibition suppresses extracellular matrix (ECM)-mediated oncogenic signaling (e.g., PI3K-Akt, p53 pathways) and induces apoptosis, as demonstrated in melanoma (A375, SKMEL-28) and uterine leiomyosarcoma (LMS) cell lines. Key downstream effects include cell cycle arrest and Bcl-2 protein modulation .

Q. What experimental design considerations are critical for studying this compound in vitro?

  • Cell line selection : Use validated models (e.g., A375 for melanoma, LMS lines for sarcoma) with confirmed BRD9/7 expression .
  • Dose optimization : Employ dose-response curves (e.g., 5 μM and 10 μM this compound) to assess concentration-dependent effects on gene expression and apoptosis .
  • Controls : Include DMSO-treated controls and use structurally related negative control compounds (e.g., BRD9-inactive analogs) to validate on-target effects .

Q. How should researchers analyze this compound-induced differential gene expression data?

  • Heatmap visualization : Compare gene expression profiles (e.g., log2|FC| >1, p <0.05) across cell lines and treatment groups to identify conserved pathways .
  • Pathway enrichment : Use Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis to map DEGs to oncogenic pathways (e.g., adhesion signaling, PI3K-Akt) .
  • miRNA integration : Cross-reference upregulated/downregulated miRNAs (e.g., hsa-miR-542-3p) with target genes to uncover regulatory networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound-induced apoptosis rates across cell lines?

Divergent apoptosis rates (e.g., SKMEL-28 vs. A2058 melanoma cells) may stem from cell-specific differences in BRD9/7 dependency, baseline apoptotic thresholds, or compensatory pathways. To address this:

  • Perform CRISPR-mediated BRD9/7 knockout to isolate this compound's target-specific effects .
  • Conduct single-cell RNA sequencing to identify subpopulations with resistance mechanisms .
  • Validate findings using 3D tumor spheroids or patient-derived xenografts to mimic in vivo heterogeneity .

Q. What strategies enhance the selectivity of this compound for BRD9 over other bromodomains?

this compound exhibits >30-fold selectivity for BRD9/7 over other Brds . To optimize specificity:

  • Use isothermal titration calorimetry (ITC) to compare binding affinities across bromodomains.
  • Design methyl ketone bioisosteres (e.g., pyrrolo[1,2-a]pyrimidine derivatives) to refine interactions with BRD9's acetyl-lysine binding pocket .
  • Validate off-target effects via proteome-wide profiling (e.g., CETSA or thermal shift assays) .

Q. How can multi-omics data integration improve understanding of this compound's pan-cancer effects?

Combine transcriptomic (RNA-seq), epigenomic (ChIP-seq for H3K27me3/H3K4me3), and proteomic data to map this compound's impact on chromatin remodeling and signaling crosstalk. For example:

  • Correlate BRD9/7 inhibition with tumor suppressor re-activation (e.g., p53) in this compound-treated A375 cells .
  • Link ECM gene suppression (e.g., COL1A1, FN1) to reduced metastasis in in vivo models .

Q. What statistical practices ensure rigor in this compound studies?

  • Power analysis : Predefine sample sizes to detect apoptosis rate differences (α = 0.05, power ≥80%) .
  • Multiple testing correction : Apply Benjamini-Hochberg adjustments to DEG analyses to minimize false discoveries .
  • Replication : Validate findings in ≥2 independent cell lines or animal models .

Methodological Resources

  • Gene expression analysis : Use tools like DESeq2 for DEG identification and clusterProfiler for pathway enrichment .
  • Cellular assays : NanoBRET for real-time target engagement (EC50 = 0.32 μM for BRD9) .
  • Data repositories : Deposit raw RNA-seq data in GEO or ArrayExpress, adhering to MIAME guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TP-472
Reactant of Route 2
Reactant of Route 2
TP-472

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。